physical and chemical properties of 1,4,7,10-Tetraazacyclotridecane
physical and chemical properties of 1,4,7,10-Tetraazacyclotridecane
An In-Depth Technical Guide to 1,4,7,10-Tetraazacyclotridecane: Properties, Chelation Chemistry, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4,7,10-tetraazacyclotridecane, a key polyaza macrocycle. We delve into its fundamental physicochemical properties, explore the principles of its synthesis, and offer a detailed examination of its coordination chemistry, including protonation equilibria and metal ion complexation. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical, field-proven experimental protocols for characterization. By synthesizing theoretical principles with actionable methodologies, this guide serves as an essential resource for leveraging the unique capabilities of this versatile chelating agent in advanced chemical and biomedical applications.
Introduction to 1,4,7,10-Tetraazacyclotridecane ([1]aneN₄)
Polyaza macrocycles, or aza-crown ethers, represent a class of ligands renowned for their ability to form highly stable and selective complexes with metal ions.[1] 1,4,7,10-Tetraazacyclotridecane, often abbreviated as[2]aneN₄, is a 13-membered ring containing four nitrogen atoms. Its structure is intermediate between the more extensively studied 1,4,7,10-tetraazacyclododecane (cyclen, 12-membered) and 1,4,8,11-tetraazacyclotetradecane (cyclam, 14-membered). The ring size and the arrangement of the nitrogen donor atoms dictate the ligand's conformational flexibility and its affinity for specific metal ions, making it a subject of significant interest in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents.[3][4]
Core Physicochemical Properties
The utility of 1,4,7,10-tetraazacyclotridecane in various applications stems from its distinct physical and chemical characteristics.
2.1. Structural and General Properties The fundamental properties of 1,4,7,10-tetraazacyclotridecane are summarized in the table below. It typically presents as a white to yellow, hygroscopic powder that is soluble in water.[5]
| Property | Value | Reference |
| CAS Number | 295-14-7 | [5][6][7] |
| Molecular Formula | C₉H₂₂N₄ | [6] |
| Molecular Weight | 186.30 g/mol | [6] |
| Appearance | White to yellow powder | [5] |
| Melting Point | 143 °C | [5] |
| Boiling Point | 300.5 ± 10.0 °C (Predicted) | [5] |
| Density | 0.867 ± 0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | Soluble | [5] |
| Sensitivity | Hygroscopic | [5] |
2.2. Chemical Reactivity and Handling The four secondary amine groups within the macrocyclic ring are the centers of its chemical reactivity. They are basic and can be sequentially protonated in acidic conditions. The predicted pKa of 10.85 suggests a strong basic character, which is fundamental to its function as a powerful ligand for metal ions.[5] Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent absorption of moisture, which could interfere with quantitative experiments.
Synthesis and Purification
The synthesis of polyaza macrocycles is a well-established field, though it often presents challenges in achieving high yields due to the statistical unlikelihood of cyclization over polymerization. The general strategies often involve the high-dilution reaction of two linear precursors to favor intramolecular cyclization.
A common approach for analogous macrocycles like cyclen involves the cyclocondensation of linear polyamines or the cyclotetramerization of N-substituted aziridines.[8] While a specific protocol for 1,4,7,10-tetraazacyclotridecane is less commonly published, the principles are transferable. Below is a conceptual workflow illustrating a typical synthetic approach.
Coordination Chemistry: The Art of Chelation
The defining characteristic of 1,4,7,10-tetraazacyclotridecane is its ability to act as a tetradentate ligand, binding metal ions within its cavity. The stability and structure of the resulting complexes are critical for their application.
4.1. Protonation Equilibria Before a metal ion can be complexed, the ligand's protonation state must be considered. In aqueous solution, the four nitrogen atoms undergo protonation-deprotonation equilibria. The protonation constants (log Kᵢ) quantify the affinity of each nitrogen for a proton. These values are crucial for determining the dominant ligand species at a given pH and are typically determined via potentiometric titration.[9][10] The first two protonations generally occur at opposite nitrogens to minimize electrostatic repulsion.
4.2. Metal Ion Complexation The formation of a metal complex is governed by both thermodynamic stability and kinetic inertness.
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Thermodynamic Stability: Quantified by the stability constant (log K), this measures the strength of the metal-ligand interaction at equilibrium. Macrocyclic ligands like[2]aneN₄ exhibit a "macrocyclic effect," where their complexes are significantly more stable than those of analogous acyclic ligands due to favorable enthalpic and entropic factors.
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Kinetic Inertness: This refers to the rate at which the metal ion dissociates from the ligand. High kinetic inertness is vital for in vivo applications, such as MRI contrast agents or radiopharmaceuticals, to prevent the release of toxic free metal ions.[11]
Derivatives of related macrocycles, like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are renowned for forming exceptionally stable and inert complexes with lanthanide ions like Gd(III) and radionuclides.[11][12][13] For instance, the stability constant (log K) for the Pb²⁺-DOTA complex is reported to be as high as 25.3.[14][15]
4.3. Structural Elucidation of Complexes The precise coordination environment of the metal ion is determined using various analytical techniques:
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X-ray Crystallography: Provides definitive solid-state structures, revealing bond lengths, bond angles, and the overall coordination geometry of the metal complex.[16][17][18]
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NMR Spectroscopy: A powerful tool for studying the structure and dynamics of these complexes in solution. For lanthanide complexes, the paramagnetic nature of the metal ion induces large shifts in the proton NMR spectrum, which can be used to deduce the solution-state geometry.[14][19][20] Studies on Eu(III)-DOTA complexes, for example, have identified the coexistence of square antiprismatic (SAP) and twisted square antiprismatic (TSAP) isomers in solution.[19]
Experimental Protocols for Characterization
To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing a robust framework for characterization.
5.1. Protocol: Determination of Stability Constants via Potentiometric Titration
This protocol outlines the determination of the stability constant for a metal-ligand complex.
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Solution Preparation:
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Prepare a stock solution of 1,4,7,10-tetraazacyclotridecane (e.g., 0.01 M) in deionized, CO₂-free water.
-
Prepare a standardized stock solution of the metal salt of interest (e.g., CuCl₂, 0.01 M).
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Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffers (pH 4, 7, 10).
-
In a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C), place a known volume of a solution containing the ligand, the metal ion (at a 1:1 molar ratio), and the background electrolyte.
-
Immerse the calibrated pH electrode and a burette tip containing the standardized base.
-
-
Data Acquisition:
-
Titrate the solution by adding small, precise increments of the standardized base.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed through all relevant equivalence points (typically to pH ~11).
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to generate the titration curve.
-
Use specialized software (e.g., Hyperquad, PSEQUAD) to fit the titration data. The software refines the stability constants (log β values) for the various protonated and metal-bound species ([ML], [MHL], etc.) by minimizing the difference between the experimental and calculated pH values.[14]
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Scientist's Note: The use of a carbonate-free base is critical. CO₂ from the air can dissolve in the base to form carbonate, which acts as a buffer and a competing ligand, leading to inaccurate stability constant calculations.
Applications in Research and Drug Development
While 1,4,7,10-tetraazacyclotridecane itself is a valuable research tool, its functionalized derivatives have made a profound impact, particularly in medicine. The core macrocycle serves as a robust anchoring platform for metal ions, while pendant arms can be added to modulate solubility, stability, and biological targeting.
-
Medical Imaging: Derivatives like DOTA are the gold standard for chelating Gd³⁺ to create MRI contrast agents and for chelating radionuclides (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[2][21]
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Radiotherapy: The same high stability that is beneficial for imaging allows for the delivery of therapeutic radioisotopes (e.g., ⁹⁰Y, ²¹²Bi, ¹⁷⁷Lu) to tumors.[4][22] The macrocycle is conjugated to a tumor-targeting molecule, such as a peptide or antibody, creating a bifunctional chelator that selectively delivers a radioactive payload.
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Catalysis and Materials Science: The defined coordination geometry imposed by the macrocycle can be used to create catalysts with high selectivity and to develop novel materials with unique electronic or magnetic properties.[3]
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